molecular formula C8H8FNO2 B2789646 3-Fluoro-4-methoxybenzamide CAS No. 701640-04-2

3-Fluoro-4-methoxybenzamide

Cat. No.: B2789646
CAS No.: 701640-04-2
M. Wt: 169.155
InChI Key: XPCORVLHOWHHBW-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxybenzamide is a chemical compound that exhibits intriguing properties for scientific research. It is used for R&D purposes only and is not intended for medicinal, household, or other uses .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C8H8FNO2/c1-12-7-3-2-5 (8 (10)11)4-6 (7)9/h2-4H,1H3, (H2,10,11) . This indicates that the compound has a molecular weight of 169.16 .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The compound has a molecular weight of 169.16 .

Scientific Research Applications

Inhibition of Bacterial Cell Division

3-Fluoro-4-methoxybenzamide, a derivative of 3-Methoxybenzamide (3-MBA), has been studied for its role in inhibiting bacterial cell division. In Bacillus subtilis, 3-MBA inhibits cell division, leading to filamentation and eventually cell lysis. This effect is tied to the inhibition of the FtsZ function, a crucial protein in bacterial cell division during vegetative growth and sporulation (Ohashi et al., 1999). Additionally, derivatives of 3-MBA, like this compound, have shown potent antistaphylococcal properties with improved pharmaceutical characteristics (Haydon et al., 2010).

Molecular Docking and Structural Analysis

This compound has been studied through molecular docking and structural modification techniques. The fluorination of the molecule enhances its anti-bacterial activity against S. aureus by affecting its molecular conformation and interactions with the bacterial protein FtsZ. This non-planarity due to fluorination improves hydrophobic interactions, crucial for the compound's inhibitory action (Barbier et al., 2023).

Radiochemistry and Imaging Studies

In the field of radiochemistry, this compound derivatives have been used in the synthesis of radiolabeled compounds for imaging studies. These compounds have been particularly effective in targeting specific receptors, like 5HT2-receptors, making them valuable in gamma-emission tomography and potentially in positron emission tomography (PET) for tumor imaging (Mertens et al., 1994).

Effects on Cellular and Genetic Processes

Studies have also explored the influence of 3-MBA derivatives on cellular and genetic processes. For example, 3-MBA, a closely related compound, has been shown to affect intrachromosomal homologous recombination in mammalian cells, suggesting potential roles in gene regulation and cellular response to DNA damage (Waldman & Waldman, 1991).

Synthetic Chemistry and Molecular Interactions

In synthetic chemistry, the study of this compound and its analogs has contributed to understanding molecular interactions and structural properties of compounds. This includes research on molecular structure, conformational analysis, and the impact of intermolecular interactions on chemical properties (Karabulut et al., 2014).

Safety and Hazards

The safety information for 3-Fluoro-4-methoxybenzamide includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fumes and avoiding contact with skin and eyes .

Properties

IUPAC Name

3-fluoro-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCORVLHOWHHBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-fluoro-4-methoxybenzoic acid (400 mg, 2.4 mmol) and triethylamine (560 μl, 3.5 mmol) in tetrahydrofuran (10 mL) cooled to 0° C. was added isobutylchloroformate (320 μl, 2.4 mmol), and the mixture was stirred at 0° C. for 1 hour. The solution was warmed to room temperature and was saturated with ammonia gas, then stirred for 15 hours at room temperature. The mixture was diluted with ethyl acetate, then washed with 20% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine, then dried over anhydrous sodium sulfate. Filtration and concentration afforded 280 mg, 1.7 mmol (70%) of 3-fluoro-4-(methyloxy)benzamide. MS (EI) for C8H8FNO2: 170 (MH+).
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400 mg
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560 μL
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10 mL
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320 μL
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